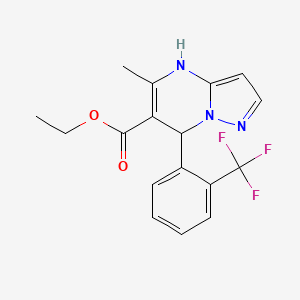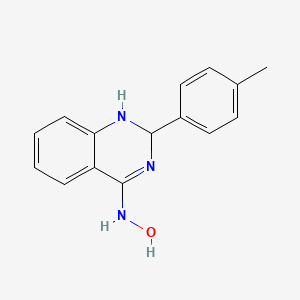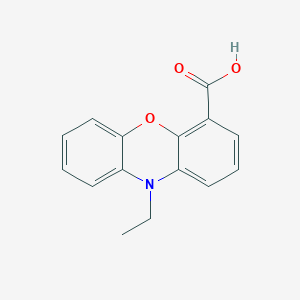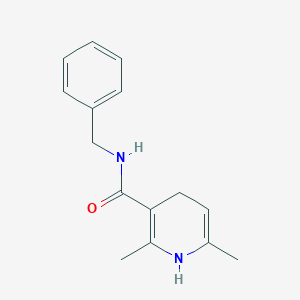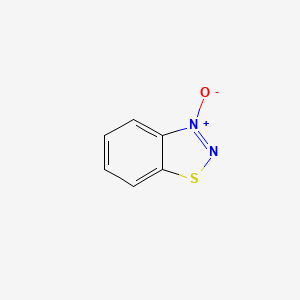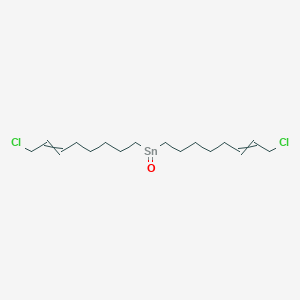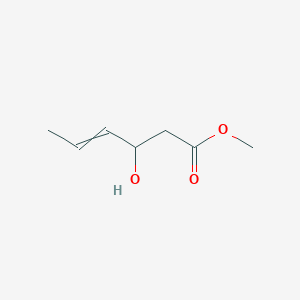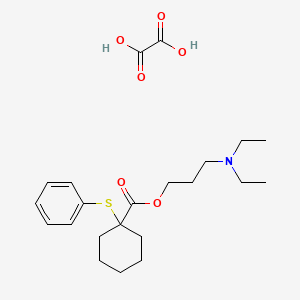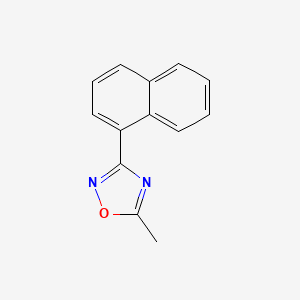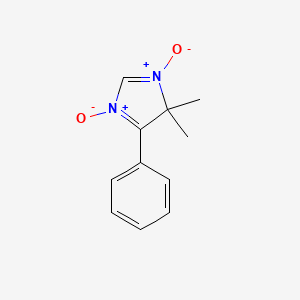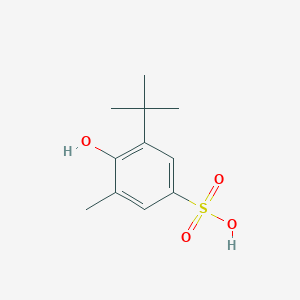
Benzenesulfonic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl- is an organic compound with a complex structure that includes a benzene ring substituted with sulfonic acid, tert-butyl, hydroxyl, and methyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl- typically involves the sulfonation of a benzene derivative. The process may include the following steps:
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Sulfonation: The amino group is then sulfonated using sulfur trioxide or oleum to introduce the sulfonic acid group.
Substitution: The tert-butyl, hydroxyl, and methyl groups are introduced through various substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used.
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often employed.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under specific conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Sulfonate salts.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Benzenesulfonic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl- is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, detergents, and other chemical products.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Protein Interactions: The compound may interact with proteins, altering their structure and function.
Catalysis: In industrial applications, it acts as a catalyst, facilitating chemical reactions.
Comparison with Similar Compounds
Benzenesulfonic acid: A simpler analog without the tert-butyl, hydroxyl, and methyl groups.
Toluene-4-sulfonic acid: Contains a methyl group instead of the tert-butyl group.
Phenol-4-sulfonic acid: Contains a hydroxyl group but lacks the tert-butyl and methyl groups.
Uniqueness: Benzenesulfonic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl- is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
106872-72-4 |
|---|---|
Molecular Formula |
C11H16O4S |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
3-tert-butyl-4-hydroxy-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C11H16O4S/c1-7-5-8(16(13,14)15)6-9(10(7)12)11(2,3)4/h5-6,12H,1-4H3,(H,13,14,15) |
InChI Key |
HRFNCMWDXIEAJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


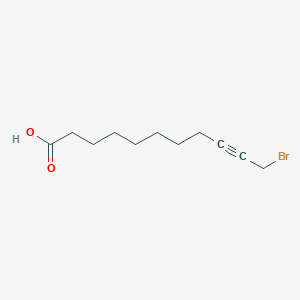
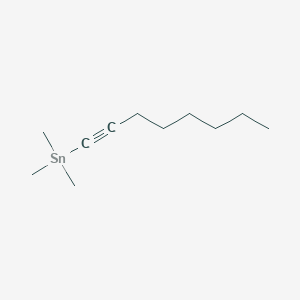
![Phenyl{bis[(phenylsulfanyl)methyl]}phosphane](/img/structure/B14325515.png)

